Glafenine hydrochloride
Overview
Description
Glafenine hydrochloride is a non-narcotic analgesic and non-steroidal anti-inflammatory drug . It was used for the relief of all types of pain, but due to the high incidence of anaphylactic reactions, it was withdrawn from the American market .
Synthesis Analysis
The synthesis of this compound has been discussed in several studies . One study mentioned the formation of a 1:1 inclusion complex between this compound and β-cyclodextrin in an aqueous medium .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various techniques such as Rotating frame Overhauser Effect Spectroscopy (ROESY) and molecular mechanics studies . These studies have helped in understanding the inclusion mode and obtaining the structure of the averaged ensemble .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied, particularly its interaction with β-cyclodextrin . The study showed that all the conformations involved ring A of this compound complexed, which was in tune with the ROESY studies .Physical And Chemical Properties Analysis
This compound has a molecular weight of 372.81 g/mol and a melting point of 169 to 170 °C . It has a density of 1.4±0.1 g/cm³, a boiling point of 618.0±55.0 °C at 760 mmHg, and a flash point of 327.6±31.5 °C .Scientific Research Applications
Impact on Human Cells
Glafenine hydrochloride, originally known as a nonsteroidal anti-inflammatory drug, has been studied for its effects on human cells. Research conducted by Schöber et al. (2003) focused on the impact of this compound on human aortic smooth muscle cells and human endothelial cells. The study found that this compound could reduce proliferation, clonogenic activity, migration, and the synthesis of the extracellular matrix protein tenascin in these cells (Schöber et al., 2003).
Bioactivation and Metabolic Pathways
The bioactivation of glafenine by human liver microsomes and peroxidases has been a subject of investigation, highlighting its metabolic pathways and interactions. Wen and Moore (2011) explored how glafenine is metabolized, particularly focusing on the formation of electrophilic iminoquinone species and GSH conjugates. This research contributes to understanding glafenine's metabolic processes and potential toxicity mechanisms (Wen & Moore, 2011).
Comparative Biological Effects
In a comparative study of the biological effects of glafenine and other 4-amino-7-chloroquinoline derivatives, Dechezleprêtre and Lechat (1975) observed that high doses of glafenine induced transient nephritis, adrenal hypertrophy, and changes in serum proteinogram in rats. This study provides insights into the specific biological responses elicited by glafenine in comparison to similar compounds (Dechezleprêtre & Lechat, 1975).
Biopharmaceutics and Absorption
Research on the biopharmaceutics of glafenine, particularly its absorption rate and bioavailability, was conducted by Visser, Moolenaar, and Huizinga (1980). They analyzed the plasma concentrations of glafenine and glafenic acid after oral and rectal administration, revealing significant insights into its pharmacokinetics and absorption characteristics (Visser et al., 1980).
Biotransformations in Humans and Animals
Pottier, Busigny, and Raynaud (2010) studied the biotransformations of glafenine in both humans and rats. Their research provides a detailed analysis of how glafenine metabolizes in these species, highlighting the pathways and metabolic products involved (Pottier et al., 2010).
Analytical Methods for Determination
Efforts to develop spectrophotometric methods for determining glafenine in various forms have been made. Walash et al. (2000) proposed methods for measuring glafenine in different pharmaceutical preparations, contributing to the analytical chemistry field related tothis compound (Walash et al., 2000).
Ion-Selective Electrode Construction
In the field of analytical instrumentation, Ahmed and Abbas (1995) developed a plasticized PVC Ion-Selective membrane electrode responsive to glafenine cation. This innovation is significant for the quantification and detection of glafenine in various mediums (Ahmed & Abbas, 1995).
Structure Analysis through ROESY
Ali and Muzaffar (2019) conducted a study using Rotating frame Overhauser Effect Spectroscopy (ROESY) for analyzing the structure of the inclusion complex between this compound and β-cyclodextrin. This research provides valuable insights into the molecular interactions and structure of glafenine in complex formations (Ali & Muzaffar, 2019).
Future Directions
The future directions of Glafenine hydrochloride research could involve further investigation into its mechanism of action and potential applications. For instance, one study suggested that targeting the arachidonic acid pathway may be a profitable way of developing correctors of certain previously hard-to-correct class 2 CFTR mutations .
Mechanism of Action
Target of Action
Glafenine hydrochloride is a non-narcotic analgesic and non-steroidal anti-inflammatory drug (NSAID) that primarily targets the ABCG2 transporter . This transporter plays a crucial role in the transport of various molecules across extra- and intra-cellular membranes .
Mode of Action
This compound acts as an inhibitor of the ABCG2 transporter . By inhibiting this transporter, it can affect the transport of various molecules, potentially altering cellular functions .
Biochemical Pathways
It is known to be involved in thearachidonic acid pathway . By modulating this pathway, this compound can influence the production and function of various bioactive lipids .
Pharmacokinetics
It is known that the compound has a molecular weight of 37281 and a formula of C19H17ClN2O4 .
Result of Action
This compound has been shown to inhibit the proliferation and clonogenic activity of human smooth muscle cells (haSMCs) and endothelial cells (ECs) in a dose-dependent manner . It also impairs the migratory ability of haSMCs and reduces the extracellular matrix protein tenascin .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its efficacy and stability may be affected by the pH of the environment, as it has acidic and basic dissociation constants of 13.75 and 6.97, respectively . Additionally, its action may be influenced by the presence of other molecules that interact with the ABCG2 transporter .
Biochemical Analysis
Biochemical Properties
Glafenine hydrochloride interacts with various enzymes and proteins. It is known to inhibit the cyclooxygenase enzyme, which converts arachidonic acid to cyclic endoperoxides, precursors of prostaglandins . This inhibition blocks the synthesis of prostaglandins, leading to its anti-inflammatory and analgesic effects .
Cellular Effects
This compound has been shown to have significant effects on human endothelial cells and human vascular smooth muscle cells . It reduces proliferation, migration, and extracellular matrix synthesis in these cells . The drug inhibits the proliferation and clonogenic activity of these cells in a dose-dependent manner .
Molecular Mechanism
The molecular mechanism of this compound involves initial cytochrome P450-catalyzed 5-hydroxylation of the benzene ring of Glafenine, followed by two-electron oxidations to form corresponding para-quinone imine intermediates . These intermediates then react with glutathione (GSH) to form GSH adducts .
Metabolic Pathways
This compound is involved in the arachidonic acid metabolic pathway . It inhibits the cyclooxygenase enzyme, thereby blocking the synthesis of prostaglandins .
properties
IUPAC Name |
2,3-dihydroxypropyl 2-[(7-chloroquinolin-4-yl)amino]benzoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4.ClH/c20-12-5-6-14-17(7-8-21-18(14)9-12)22-16-4-2-1-3-15(16)19(25)26-11-13(24)10-23;/h1-9,13,23-24H,10-11H2,(H,21,22);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUMONXVSJOJIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC(=CC3=NC=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045497 | |
Record name | Glafenine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
65513-72-6 | |
Record name | Glafenine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065513726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glafenine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLAFENINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS23T96ZZP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.